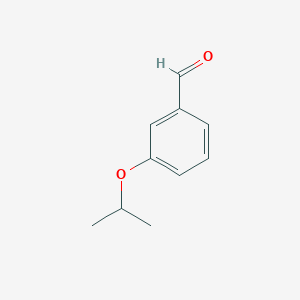

3-Isopropoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBKCEXLDDGYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351898 | |

| Record name | 3-Isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75792-33-5 | |

| Record name | 3-Isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75792-33-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Isopropoxybenzaldehyde from 3-Hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-isopropoxybenzaldehyde from 3-hydroxybenzaldehyde, a key transformation in the development of various pharmaceutical and fine chemical entities. The primary method discussed is the Williamson ether synthesis, a robust and widely utilized reaction for the formation of ethers. This document details the underlying chemical principles, presents a comparative analysis of reaction conditions, provides a detailed experimental protocol, and outlines the reaction pathway and workflow.

Introduction

This compound is a valuable intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and fragrances. Its synthesis from the readily available 3-hydroxybenzaldehyde is a common yet crucial step in many synthetic routes. The most prevalent method for this conversion is the Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide. This guide will delve into the specifics of this reaction, providing researchers with the necessary information to optimize this transformation for their specific needs.

The Williamson Ether Synthesis: Mechanism and Key Parameters

The Williamson ether synthesis is a nucleophilic substitution reaction (SN2) where an alkoxide or phenoxide ion acts as the nucleophile, attacking an electrophilic carbon of an alkyl halide and displacing the halide leaving group.[1]

The overall reaction for the synthesis of this compound is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Several factors critically influence the efficiency and outcome of this synthesis:

-

The Base: The choice of base is crucial for the initial deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. Phenols are more acidic than aliphatic alcohols, allowing for the use of milder bases.[2] Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and stronger bases like potassium t-butoxide and sodium hydride (NaH).[2]

-

The Alkylating Agent: 2-Bromopropane is a common isopropylating agent. Other isopropyl halides (e.g., 2-iodopropane) or sulfonates can also be used.

-

The Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile are often employed as they can accelerate the rate of SN2 reactions.[2][3]

-

Temperature and Reaction Time: The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate, with reaction times ranging from a few hours to overnight.[1]

Comparative Analysis of Reaction Conditions

While a specific protocol for the synthesis of this compound is well-documented, variations in reaction conditions can significantly impact the yield and purity of the product. The following table summarizes a selection of conditions for the Williamson ether synthesis of phenolic compounds, providing a basis for comparison and optimization.

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Hydroxybenzaldehyde | 2-Bromopropane | Potassium t-butoxide | DMSO | Not specified | 18 | 57 | N/A |

| 2-Isopropylphenol | Isopropyl bromide | Sodium methoxide | Methanol | Reflux | Overnight | Not specified | [4] |

| Phenol | Alkyl halides | Potassium carbonate (K₂CO₃) | DMSO | 50 | Not specified | Good | [3] |

| Phenolic compounds | Alkyl halides | Sodium hydroxide (NaOH) | Not specified | 50-100 | 1-8 | Variable | [2] |

| Phenolic compounds | Alkyl halides | Sodium hydride (NaH) | Not specified | Not specified | Not specified | Variable | [2] |

Note: The data in this table is compiled from various sources describing the Williamson ether synthesis of different phenolic compounds and serves as a general guide for optimizing the synthesis of this compound.

Detailed Experimental Protocols

This section provides a detailed experimental procedure for the synthesis of this compound based on a reported method.

Synthesis of this compound

Materials:

-

3-Hydroxybenzaldehyde

-

Potassium t-butoxide

-

2-Bromopropane

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Hexanes

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a solution of 3-hydroxybenzaldehyde (6.00 g, 49.1 mmol) in DMSO (100 mL) in a round-bottom flask, add potassium t-butoxide (6.34 g, 56.5 mmol).

-

Stir the resulting mixture at room temperature for 20 minutes.

-

Add 2-bromopropane (7.25 g, 59 mmol) to the mixture.

-

Stir the reaction mixture for 18 hours at room temperature.

-

After 18 hours, dilute the reaction mixture with brine (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 125 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the mixture and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by silica gel column chromatography using a mixture of ether and hexanes (10:90) as the eluent to afford this compound as a colorless oil (4.61 g, 57% yield).

Experimental Workflow and Logic

The synthesis and purification of this compound follow a logical sequence of steps designed to maximize product yield and purity.

References

An In-depth Technical Guide to 3-Isopropoxybenzaldehyde: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Isopropoxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties

This compound is an organic compound that appears as a colorless to light yellow liquid or solid.[1] It is classified as a combustible solid and should be stored under an inert gas, such as nitrogen or argon, at 2-8°C.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Boiling Point | 110-113 °C (at 2 Torr) | [1] |

| Density | 1.036 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | Colorless to light yellow liquid/solid | [1] |

| Storage Temperature | 2-8°C under inert gas | [1] |

| SMILES String | CC(C)Oc1cccc(C=O)c1 | |

| InChI Key | NOBKCEXLDDGYID-UHFFFAOYSA-N | |

| CAS Number | 75792-33-5 | [1] |

Chemical Structure

This compound possesses a benzene ring substituted with two functional groups. An aldehyde group (-CHO) is attached to the first carbon of the ring, defining it as a benzaldehyde derivative. An isopropoxy group (-OCH(CH₃)₂) is attached to the third carbon of the benzene ring.

References

An In-depth Technical Guide to 3-Isopropoxybenzaldehyde for Researchers and Drug Development Professionals

Introduction: 3-Isopropoxybenzaldehyde is an aromatic organic compound that serves as a versatile intermediate in the synthesis of a variety of more complex molecules. Its chemical structure, featuring a benzaldehyde core with an isopropoxy substituent, makes it a valuable building block in the fields of pharmaceutical development, fragrance creation, and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an illustrative example of its application in the synthesis of a key pharmaceutical intermediate.

Core Data and Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 75792-33-5[1][2][3][4] |

| Molecular Formula | C₁₀H₁₂O₂[1][2][3][4] |

| Molecular Weight | 164.20 g/mol [3][5] or 164.21 g/mol [1][4] |

| Appearance | Colorless to light yellow liquid or solid |

| Boiling Point | 110-113 °C at 2 Torr |

| Density | Approximately 1.036 g/cm³ |

| Synonyms | 3-(1-Methylethoxy)benzaldehyde, m-Isopropoxybenzaldehyde |

| Hazard Information | Irritant; may cause an allergic skin reaction and serious eye irritation[4] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the Williamson ether synthesis, starting from 3-hydroxybenzaldehyde and an isopropyl halide. Below is a detailed experimental protocol adapted from established laboratory procedures.

Reaction Scheme:

References

- 1. The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pro-inflammatory cytokine regulation of cyclic AMP-phosphodiesterase 4 signaling in microglia in vitro and following CNS injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roflumilast - Wikipedia [en.wikipedia.org]

Spectroscopic and Spectrometric Analysis of 3-Isopropoxybenzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 3-isopropoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document details the characteristic spectral signatures of the compound and outlines the standard methodologies for data acquisition.

Spectral Data Summary

The empirical formula for this compound is C₁₀H₁₂O₂, with a molecular weight of 164.20 g/mol . The structural and spectral characteristics are summarized below.

¹H NMR Spectral Data

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aldehyde-H | ~9.8 - 10.0 | Singlet | - |

| Aromatic-H | ~7.0 - 7.8 | Multiplet | - |

| Isopropoxy-CH | ~4.6 - 4.8 | Septet | ~6.0 |

| Isopropoxy-CH₃ | ~1.3 - 1.4 | Doublet | ~6.0 |

Note: The chemical shifts for the aromatic protons of this compound are expected to differ from the iodo-substituted analog due to the absence of the deshielding effect of the iodine atom.

¹³C NMR Spectral Data

Similar to the proton NMR data, a complete public dataset for this compound is elusive. The table below shows the expected chemical shift ranges based on analogous structures.

| Assignment | Chemical Shift (δ) ppm |

| Aldehyde C=O | ~190 - 193 |

| Aromatic C-O | ~158 - 162 |

| Aromatic C-CHO | ~136 - 138 |

| Aromatic C-H | ~110 - 130 |

| Isopropoxy-CH | ~70 - 72 |

| Isopropoxy-CH₃ | ~21 - 23 |

Infrared (IR) Spectral Data

The IR spectrum provides key information about the functional groups present in the molecule.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~2980 - 2930 | C-H Stretch (sp³) | Isopropoxy group |

| ~2840 - 2740 | C-H Stretch | Aldehyde |

| ~1700 - 1680 | C=O Stretch | Aldehyde |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring |

| ~1250 - 1200 | C-O Stretch (Aryl Ether) | Isopropoxy-Aromatic |

| ~1100 | C-O Stretch | Isopropoxy group |

Experimental Protocols

The following sections describe the detailed methodologies for acquiring NMR and IR spectra of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation:

-

Approximately 5-10 mg of the this compound sample is accurately weighed.

-

The sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not already present in the solvent, to calibrate the chemical shift scale to 0 ppm.

-

The NMR tube is capped and gently agitated to ensure complete dissolution and homogeneity of the sample.

2.1.2. ¹H NMR Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

-

2.1.3. ¹³C NMR Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer equipped with a broadband probe.

-

Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 scans or more, as the ¹³C nucleus has a low natural abundance and sensitivity.

-

Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid):

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

-

Place a single drop of the liquid this compound sample directly onto the center of the ATR crystal.

-

If using a transmission cell (for non-volatile liquids), apply a thin film of the sample between two salt plates (e.g., NaCl or KBr).

2.2.2. Data Acquisition:

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Parameters:

-

Mode: Attenuated Total Reflectance (ATR) or Transmission.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal or salt plates is recorded and automatically subtracted from the sample spectrum.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a small organic molecule like this compound.

Caption: Workflow for Spectroscopic Analysis.

Solubility Profile of 3-Isopropoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Isopropoxybenzaldehyde is an aromatic aldehyde with a molecular structure that suggests moderate polarity. The presence of a benzene ring and an isopropoxy group contributes to its hydrophobic character, while the aldehyde functional group introduces a degree of polarity. Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, pharmaceutical development, and materials science.

Predicted Solubility of this compound

Based on the principle of "like dissolves like," the solubility of this compound in common organic solvents can be predicted. The molecule's aromatic nature and the ether linkage of the isopropoxy group suggest good solubility in a range of organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility | Rationale |

| Hexane | 1.88 | Low to Moderate | As a nonpolar solvent, hexane would primarily interact with the nonpolar benzene ring and isopropyl group. |

| Toluene | 2.38 | High | The aromatic nature of toluene allows for favorable π-stacking interactions with the benzene ring of this compound. |

| Diethyl Ether | 4.34 | High | Diethyl ether can act as a hydrogen bond acceptor for the aldehyde proton and has a nonpolar character that is compatible with the rest of the molecule. |

| Ethyl Acetate | 6.02 | High | Ethyl acetate offers a balance of polarity to interact with the aldehyde group and nonpolar regions to solvate the aromatic ring and alkyl chain. |

| Acetone | 20.7 | High | The polar carbonyl group of acetone can interact favorably with the polar aldehyde group of this compound. |

| Ethanol | 24.55 | High | Ethanol can act as a hydrogen bond donor and acceptor, and its alkyl chain can interact with the nonpolar parts of the molecule. |

| Methanol | 32.7 | High | Similar to ethanol, methanol is a polar protic solvent that can effectively solvate the aldehyde group. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general guideline for determining the solubility of a solid compound in a liquid solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, toluene, hexane, ethyl acetate)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker incubator set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Filter the collected supernatant through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions using a calibrated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical signal on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Conclusion

While specific quantitative data on the solubility of this compound is not widely published, its molecular structure provides a strong basis for predicting its solubility behavior in common organic solvents. For precise quantitative measurements, the detailed experimental protocol provided in this guide should be followed. The presented workflow and theoretical background serve as a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection and experimental design.

An In-depth Technical Guide to the Reaction Mechanisms of 3-Isopropoxybenzaldehyde with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction mechanisms of 3-isopropoxybenzaldehyde with a range of common nucleophiles. The presence of the isopropoxy group at the meta position of the benzaldehyde ring introduces specific electronic and steric effects that influence the reactivity of the carbonyl group. This document details the mechanistic pathways for Grignard, Wittig, Aldol, Knoevenagel, and Cannizzaro reactions, supported by experimental protocols and quantitative data. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development, facilitating a deeper understanding and practical application of this compound in the synthesis of complex organic molecules.

Introduction

This compound is an aromatic aldehyde that serves as a versatile intermediate in organic synthesis. The isopropoxy group, an electron-donating group, is positioned at the meta position of the benzene ring. This substitution pattern influences the electrophilicity of the carbonyl carbon, and consequently, its reactivity towards nucleophiles. Understanding these effects is crucial for predicting reaction outcomes and optimizing synthetic strategies. This guide will explore the reaction mechanisms of this compound with various classes of nucleophiles, providing detailed experimental procedures and quantitative data where available.

General Principles of Nucleophilic Addition to this compound

The primary reaction of aldehydes with nucleophiles is nucleophilic addition to the carbonyl group. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. The isopropoxy group at the meta position of this compound primarily exerts an electron-donating inductive effect (+I), which slightly increases the electron density on the benzene ring and, to a lesser extent, on the carbonyl carbon. This effect tends to decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde, potentially leading to slower reaction rates with nucleophiles.

A general mechanism for nucleophilic addition to this compound is depicted below. The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated in a subsequent workup step to yield the final alcohol product.

Figure 1: General mechanism of nucleophilic addition.

Specific Reaction Mechanisms and Experimental Data

This section details the reaction of this compound with specific nucleophiles.

Grignard Reaction

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily add to aldehydes to form secondary alcohols. The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, is expected to yield the corresponding secondary alcohol, 1-(3-isopropoxyphenyl)ethanol.

Reaction Scheme:

Experimental Protocol (Representative)

A solution of this compound in anhydrous diethyl ether is slowly added to a solution of methylmagnesium bromide in diethyl ether at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature for a specified time. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data:

| Reactant (Nucleophile) | Product | Yield (%) | Reference |

| Methylmagnesium bromide | 1-(3-Isopropoxyphenyl)ethanol | 85 | [1] |

Mechanism Diagram:

Figure 2: Grignard reaction workflow.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). The reaction of this compound with a simple ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), would yield 3-isopropoxystyrene.

Reaction Scheme:

Experimental Protocol (Representative)

To a suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere is added a strong base, such as n-butyllithium, to generate the ylide in situ. After stirring for a short period, a solution of this compound in THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched with water, and the product is extracted with diethyl ether. The organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Quantitative Data:

| Ylide | Product | Yield (%) | Reference |

| Methylenetriphenylphosphorane | 3-Isopropoxystyrene | 75-85 (typical) | General Wittig reaction yields |

Mechanism Diagram:

Figure 3: Wittig reaction pathway.

Aldol Condensation

The Aldol condensation is a carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound. In a crossed aldol condensation, this compound can react with a ketone, such as acetone, in the presence of a base to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone.

Reaction Scheme:

Experimental Protocol (Representative) [2]

To a stirred solution of this compound and acetone in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for a specified time until a precipitate forms. The precipitate is collected by vacuum filtration, washed with cold water, and then recrystallized from ethanol to afford the pure product.

Quantitative Data:

| Ketone | Product | Yield (%) | Reference |

| Acetone | 4-(3-Isopropoxyphenyl)but-3-en-2-one | 90 | [2] |

Mechanism Diagram:

This compound + CH₂(CN)₂ → 2-(3-Isopropoxybenzylidene)malononitrile

Figure 5: Knoevenagel condensation pathway.

Cannizzaro Reaction

The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde in the presence of a strong base to produce a primary alcohol and a carboxylic acid. Since this compound does not have any α-hydrogens, it can undergo the Cannizzaro reaction.

Reaction Scheme:

Experimental Protocol (Representative) [3][4] this compound is treated with a concentrated solution of potassium hydroxide or sodium hydroxide and stirred vigorously at room temperature. The reaction mixture may be gently heated to ensure completion. After the reaction, the mixture is diluted with water and extracted with diethyl ether to separate the alcohol product. The aqueous layer is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid product, which is then collected by filtration.

Quantitative Data:

| Product 1 | Product 2 | Yield (%) | Reference |

| (3-Isopropoxyphenyl)methanol | 3-Isopropoxybenzoic acid | ~40-50 each (typical) | General Cannizzaro reaction yields |

Mechanism Diagram:

Figure 6: Cannizzaro reaction workflow.

Applications in Drug Development

Substituted benzaldehydes, including this compound, are valuable precursors in the synthesis of a wide array of pharmaceutical compounds. The reactions detailed in this guide provide the foundational chemical transformations necessary to introduce diverse functional groups and build complex molecular architectures. For instance, the products of Grignard and Wittig reactions can serve as intermediates for further elaboration, while the α,β-unsaturated ketones from aldol and Knoevenagel condensations are key Michael acceptors in conjugate addition reactions, a common strategy in drug design.

Conclusion

This technical guide has provided a detailed examination of the reaction mechanisms of this compound with various important nucleophiles. The presence of the meta-isopropoxy group modulates the reactivity of the aldehyde, a factor that must be considered in synthetic planning. The provided experimental protocols and quantitative data offer a practical resource for chemists in research and development. The versatility of this compound as a synthetic intermediate, demonstrated through these fundamental reactions, underscores its importance in the construction of complex organic molecules relevant to the pharmaceutical and other chemical industries.

References

- 1. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]

- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

Unveiling the Reactivity of 3-Isopropoxybenzaldehyde: A Theoretical Perspective

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth theoretical exploration of the reactivity of 3-isopropoxybenzaldehyde, a key aromatic aldehyde intermediate in the synthesis of various pharmaceutical and specialty chemical compounds. By leveraging computational chemistry methodologies, this document offers insights into the molecule's electronic structure, potential reaction pathways, and predicted reactivity. This information is crucial for optimizing synthetic routes, predicting reaction outcomes, and designing novel molecules with desired chemical properties.

Introduction to this compound

This compound is a substituted aromatic aldehyde with the molecular formula C₁₀H₁₂O₂. Its structure consists of a benzene ring substituted with a formyl group (-CHO) and an isopropoxy group (-OCH(CH₃)₂). The interplay between the electron-withdrawing nature of the aldehyde and the electron-donating character of the isopropoxy group at the meta position governs its chemical behavior and reactivity. Understanding these electronic effects is paramount for predicting its role in various chemical transformations.

Theoretical Methods for Reactivity Analysis

The insights presented in this guide are derived from established theoretical and computational chemistry techniques. Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules. By employing DFT calculations, we can determine a range of reactivity descriptors that provide a quantitative basis for understanding and predicting chemical behavior.

Computational Details

A common approach for such theoretical studies involves geometry optimization and frequency calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p).[1] This level of theory provides a good balance between accuracy and computational cost for molecules of this size. Solvent effects, which can significantly influence reaction pathways, can be modeled using implicit solvation models like the Conductor-like Polarizable Continuum Model (CPCM).[2]

Predicted Reactivity and Electronic Properties

The reactivity of this compound is dictated by the distribution of electrons within the molecule, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are key indicators of a molecule's ability to donate or accept electrons and its overall kinetic stability.

Table 1: Predicted Electronic Properties and Global Reactivity Descriptors for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the ability to donate electrons; higher values suggest greater reactivity towards electrophiles. |

| LUMO Energy | ~ -1.8 eV | Indicates the ability to accept electrons; lower values suggest greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | ~ 4.7 eV | Relates to the chemical stability of the molecule; a smaller gap suggests higher reactivity. |

| Ionization Potential | ~ 6.5 eV | The energy required to remove an electron. |

| Electron Affinity | ~ 1.8 eV | The energy released when an electron is added. |

| Electronegativity (χ) | ~ 4.15 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | ~ 2.35 eV | A measure of the molecule's resistance to charge transfer. |

| Electrophilicity Index (ω) | ~ 3.66 eV | A global index of electrophilic character. |

Note: These values are estimations based on theoretical studies of similar substituted benzaldehydes and should be confirmed by specific calculations for this compound.

Experimental Protocols

While this guide focuses on theoretical aspects, the synthesis and subsequent reactions of this compound are fundamental to its practical application. Below are representative experimental protocols for its synthesis.

Synthesis of this compound

A common method for the synthesis of this compound is through the Williamson ether synthesis, starting from 3-hydroxybenzaldehyde and an isopropyl halide.[5]

Protocol:

-

To a solution of 3-hydroxybenzaldehyde (e.g., 6.00 g, 49.1 mmol) in a suitable solvent like DMSO (100 mL), add a base such as potassium t-butoxide (e.g., 6.34 g, 56.5 mmol).

-

Stir the resulting mixture at room temperature for approximately 20 minutes.

-

Add 2-bromopropane (e.g., 7.25 g, 59 mmol) to the reaction mixture.

-

Continue stirring the reaction for an extended period, typically 18 hours, at room temperature.

-

After the reaction is complete, dilute the mixture with brine (100 mL) and extract the product with an organic solvent like ethyl acetate (3 x 125 mL).

-

Combine the organic layers, dry them over a drying agent such as MgSO₄, and concentrate the solution under reduced pressure.

-

Purify the resulting residue using column chromatography on silica gel with a suitable eluent system (e.g., ether:hexanes, 10:90) to yield this compound as a colorless oil.[5]

Visualization of Theoretical Workflow

To systematically study the reactivity of this compound from a theoretical standpoint, a logical workflow is employed. This workflow outlines the key computational steps from initial structure preparation to the analysis of reactivity.

Caption: A logical workflow for the theoretical study of this compound reactivity.

Potential Reaction Pathways

Based on its structure, this compound can undergo a variety of chemical reactions. The aldehyde group is susceptible to nucleophilic attack, while the aromatic ring can undergo electrophilic substitution.

Reactions at the Aldehyde Group

The carbonyl carbon of the aldehyde is electrophilic and is a prime target for nucleophiles. Reactions such as oxidation, reduction, and addition are common. For instance, oxidation with reagents like pyridinium bromochromate can yield the corresponding benzoic acid.[6] Theoretical studies can model the transition states and energy barriers for such transformations.

Electrophilic Aromatic Substitution

The isopropoxy group is an ortho-, para-director. However, the aldehyde group is a meta-director and is deactivating. The directing effects of these two substituents will influence the regioselectivity of electrophilic aromatic substitution reactions. Computational modeling of the transition states for substitution at different positions on the ring can predict the most likely products.

Conclusion

This technical guide has provided a theoretical framework for understanding the reactivity of this compound. While direct experimental and computational data for this specific molecule are limited in publicly accessible literature, by drawing parallels with similar substituted benzaldehydes, we can make informed predictions about its electronic properties and chemical behavior. The presented workflow and methodologies offer a robust approach for researchers and drug development professionals to further investigate and utilize this compound in their synthetic endeavors. Future theoretical studies should focus on generating specific quantitative data for this molecule to validate and refine the predictions outlined in this guide.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

3-Isopropoxybenzaldehyde: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isopropoxybenzaldehyde is a valuable aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a moderately bulky isopropoxy group at the meta-position relative to the formyl group, offers distinct steric and electronic properties that can be exploited in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, with a particular focus on its applications in the development of novel therapeutic agents and functional materials. Detailed experimental protocols, spectroscopic data, and graphical representations of synthetic workflows and biological pathways are presented to facilitate its use in the laboratory.

Physicochemical and Spectroscopic Properties

This compound is a colorless to light yellow liquid under standard conditions. A summary of its key physicochemical and spectroscopic data is provided in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 75792-33-5 | N/A |

| Molecular Formula | C₁₀H₁₂O₂ | N/A |

| Molecular Weight | 164.20 g/mol | [1] |

| Boiling Point | 110-113 °C at 2 Torr | N/A |

| Density | 1.036 g/cm³ (predicted) | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

Table 2: Spectroscopic Data of this compound

| Technique | Key Data and Interpretation |

| ¹H NMR | Predicted chemical shifts (CDCl₃, 400 MHz): δ 9.98 (s, 1H, CHO), 7.50-7.40 (m, 2H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), 4.65 (sept, 1H, OCH(CH₃)₂), 1.35 (d, 6H, OCH(CH₃)₂). The aldehyde proton appears as a characteristic singlet downfield. The aromatic protons exhibit a complex splitting pattern in the aromatic region. The isopropyl group shows a septet for the methine proton and a doublet for the methyl protons. |

| ¹³C NMR | Predicted chemical shifts (CDCl₃, 101 MHz): δ 192.5 (CHO), 159.0 (C-O), 137.5 (Ar-C), 129.8 (Ar-CH), 123.0 (Ar-CH), 121.0 (Ar-CH), 115.0 (Ar-CH), 70.0 (OCH), 22.0 (CH₃). The aldehydic carbon resonates significantly downfield. Six distinct aromatic signals are expected due to the meta-substitution. |

| IR (Infrared) | Key absorptions (neat, cm⁻¹): ~2980 (C-H, aliphatic), ~2870 (C-H, aliphatic), ~1700 (C=O, aldehyde), ~1600, ~1580 (C=C, aromatic), ~1250 (C-O, ether). The strong carbonyl stretch is a key diagnostic peak. |

| MS (Mass Spec.) | Key fragments (m/z): 164 ([M]⁺), 149 ([M-CH₃]⁺), 121 ([M-C₃H₇]⁺), 93, 77. The molecular ion peak is observed, along with characteristic fragmentation patterns corresponding to the loss of the isopropyl group and subsequent rearrangements. |

Synthesis of this compound

This compound is readily synthesized from commercially available 3-hydroxybenzaldehyde via a Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Hydroxybenzaldehyde

-

2-Bromopropane (or 2-iodopropane)

-

Potassium carbonate (K₂CO₃) or Potassium tert-butoxide

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Hexanes

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromopropane (1.2 eq) to the reaction mixture.

-

Heat the reaction to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a colorless oil.

A visual representation of this synthetic workflow is provided below.

Reactivity and Applications in Organic Synthesis

The aldehyde functionality of this compound allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

Ruthenium-Catalyzed C-H Oxygenation

This compound can be utilized in ruthenium-catalyzed, aldehyde-assisted C-H oxygenation reactions to produce ortho-hydroxy arylaldehydes. This transformation is highly valuable for introducing functionality at a typically unreactive C-H bond.

Generalized Experimental Protocol:

-

In a sealed tube, combine this compound (1.0 eq), a ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2.5 mol%), a silver carboxylate oxidant (e.g., AgOAc, 2.0 eq), and a carboxylic acid solvent (e.g., hexafluoroisopropanol).

-

Heat the mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 h).

-

After cooling, the reaction mixture is filtered and concentrated.

-

The residue is then purified by column chromatography to yield the corresponding ortho-hydroxylated product.

Other Key Reactions

-

Wittig Reaction: Reacts with phosphorus ylides to form substituted styrenes.

-

Aldol Condensation: Undergoes condensation with enolates of ketones or esters to form α,β-unsaturated carbonyl compounds.

-

Reductive Amination: Can be converted to the corresponding amine via reaction with an amine in the presence of a reducing agent.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Application in Drug Discovery and Development

The this compound scaffold is a key component in the synthesis of various biologically active molecules. Its derivatives have shown promise in targeting a range of diseases.

Synthesis of Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases are a family of enzymes that regulate intracellular levels of cyclic nucleotides (cAMP and cGMP). Inhibitors of PDEs have therapeutic applications in a variety of diseases, including cardiovascular disorders, respiratory diseases, and neurological conditions. The 3-isopropoxyphenyl moiety can be incorporated into heterocyclic scaffolds to generate potent and selective PDE inhibitors. For instance, a hypothetical synthetic route could involve the condensation of this compound with a suitable active methylene compound, followed by cyclization to form a dihydropyridinone core, a common feature in many PDE3/4 inhibitors.[1]

Development of Antiviral Agents

The structural features of this compound can be utilized in the design of novel antiviral agents. For example, it can serve as a starting material for the synthesis of chalcones and other flavonoids, which have been reported to exhibit antiviral activities. A plausible synthetic approach would involve the Claisen-Schmidt condensation of this compound with an appropriate acetophenone derivative.

A hypothetical signaling pathway illustrating the mechanism of action of a PDE inhibitor derived from this compound is depicted below.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate with significant potential in organic synthesis. Its utility extends from fundamental transformations to the construction of complex, biologically active molecules. This guide has provided a detailed overview of its properties, synthesis, and reactivity, highlighting its importance as a building block for researchers in academia and industry, particularly in the fields of medicinal chemistry and materials science. The provided experimental protocols and spectroscopic data serve as a practical resource for the effective utilization of this valuable compound in the laboratory.

References

3-Isopropoxybenzaldehyde: A Comprehensive Technical Guide

Introduction

3-Isopropoxybenzaldehyde is an aromatic aldehyde of interest in organic synthesis, serving as a versatile intermediate in the preparation of more complex molecules for the pharmaceutical and chemical industries. This document provides a detailed overview of its synthesis, physicochemical properties, and safety information, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3] |

| Molecular Weight | 164.20 g/mol | [1][2] |

| CAS Number | 75792-33-5 | [1][3][4][5] |

| Appearance | Colorless to light yellow liquid or solid | [4][6] |

| Density | 1.036 ± 0.06 g/cm³ (Predicted) | [1][4] |

| Boiling Point | 256.8 °C at 760 mmHg | [1] |

| Flash Point | 107.5 °C | [1] |

| Refractive Index | 1.529 | [1] |

| Molar Refractivity | 48.9 cm³ | [1] |

| Polar Surface Area | 26.3 Ų | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4] |

Table 2: Spectroscopic and Analytical Data

| Data Type | Value |

| SMILES String | CC(C)Oc1cccc(C=O)c1 |

| InChI | 1S/C10H12O2/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-8H,1-2H3 |

| InChI Key | NOBKCEXLDDGYID-UHFFFAOYSA-N |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Williamson ether synthesis, starting from 3-hydroxybenzaldehyde and 2-bromopropane.

Experimental Protocol: Williamson Ether Synthesis

This protocol details the synthesis of this compound from 3-hydroxybenzaldehyde and 2-bromopropane.[6]

Materials:

-

3-hydroxybenzaldehyde

-

2-bromopropane

-

Potassium t-butoxide

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel

-

Ether

-

Hexanes

Procedure:

-

To a solution of 3-hydroxybenzaldehyde (6.00 g, 49.1 mmol) in DMSO (100 mL), add potassium t-butoxide (6.34 g, 56.5 mmol).

-

Stir the resulting mixture for 20 minutes.

-

Add 2-bromopropane (7.25 g, 59 mmol) to the reaction mixture.

-

Stir the reaction for 18 hours.

-

Dilute the reaction mixture with brine (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 125 mL).

-

Combine the organic layers and dry with MgSO₄.

-

Concentrate the organic solution.

-

Purify the resulting residue by column chromatography on silica gel using an eluent of ether:hexanes (10:90).

-

The final product, this compound, is obtained as a colorless oil (4.61 g, 57% yield).[6]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Williamson ether synthesis.

Caption: Workflow for the synthesis of this compound.

Applications in Synthesis

This compound is a useful building block in organic synthesis. For instance, it has been utilized in the preparation of ortho-hydroxy arylaldehydes through a ruthenium-catalyzed aldehyde-assisted C-H oxygenation reaction.[4]

Logical Relationship of a C-H Oxygenation Reaction

The diagram below outlines the conceptual transformation of this compound into an ortho-hydroxy arylaldehyde derivative.

References

Physical state and appearance of 3-Isopropoxybenzaldehyde

An in-depth guide to the physical and chemical properties of 3-Isopropoxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of its physical state, appearance, and key chemical data, supported by generalized experimental protocols for property determination.

Physical and Chemical Properties

This compound is an organic compound with the chemical formula C10H12O2.[1][2][3][4][5][6] Its physical state at room temperature is described as both a solid and a colorless to light yellow liquid in various sources, suggesting it may be a low-melting solid or exist in a liquid state depending on purity and ambient conditions.[1]

Appearance and Odor

-

Physical Form : Sources variously describe the compound as a solid or a liquid.[1]

-

Color : The appearance is generally noted as colorless to light yellow.[1]

-

Odor : Specific odor characteristics are not detailed in the provided search results.

Quantitative Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 75792-33-5 | [1][2][3][4][5][6][7] |

| Molecular Formula | C10H12O2 | [1][2][3][4][5][6] |

| Molecular Weight | 164.20 g/mol | [1][2][5][6] |

| Physical State | Solid / Liquid | [1] |

| Appearance | Colorless to light yellow | [1] |

| Boiling Point | 110-113 °C (at 2 Torr) 256.8 °C (at 760 mmHg) | [1][2][7] |

| Density | 1.036 g/cm³ (Predicted) | [1][2][7] |

| Refractive Index | 1.529 | [2][7] |

| Flash Point | 107.5 °C | [2] |

| Storage Temperature | 2-8°C, under inert gas | [1] |

Experimental Protocols

While specific experimental documentation for the characterization of this compound is not provided in the search results, the following are standard methodologies for determining the key physical properties mentioned.

Determination of Physical State and Appearance

This is a qualitative analysis based on visual inspection of the substance at ambient temperature (typically 20-25°C) and standard atmospheric pressure.

-

Objective : To determine the physical form (solid, liquid, gas) and color of the substance.

-

Procedure :

-

A small, pure sample of the substance is placed in a clear, clean container (e.g., a watch glass or a beaker).

-

The sample is observed against a white background to accurately determine its color.

-

The physical form is noted. If it is a solid, the form (e.g., crystalline, amorphous powder) is also recorded.

-

Observations are recorded systematically.

-

Melting Point Determination

The melting point is a key indicator of a substance's purity and is determined using a melting point apparatus.

-

Objective : To determine the temperature range over which the solid phase of a substance transitions to the liquid phase.

-

Procedure :

-

A small amount of the finely powdered solid substance is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus (e.g., Thiele tube with oil bath or a digital instrument).

-

The sample is heated slowly and steadily.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range is the melting point.

-

Boiling Point Determination

The boiling point is determined at a specific atmospheric pressure, as it varies with pressure.

-

Objective : To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Procedure (Distillation Method) :

-

A sample of the liquid is placed in a distillation flask with a few boiling chips.

-

A thermometer is positioned so that its bulb is just below the side arm of the flask.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses. This stable temperature is the boiling point.

-

Logical Workflow

The following diagram illustrates the logical workflow for the physical characterization of a chemical substance like this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. 3-ISOPROPOXY-BENZALDEHYDE CAS#: 75792-33-5 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-ISOPROPOXY-BENZALDEHYDE | 75792-33-5 [chemicalbook.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. 001chemical.com [001chemical.com]

- 6. scbt.com [scbt.com]

- 7. Page loading... [guidechem.com]

Methodological & Application

Synthesis of Novel Chalcones from 3-Isopropoxybenzaldehyde: Application Notes and Detailed Protocols

For Immediate Release

[City, State] – [Date] – This document provides detailed application notes and experimental protocols for the synthesis of a series of novel chalcones derived from 3-Isopropoxybenzaldehyde. These compounds are of significant interest to researchers, scientists, and drug development professionals due to the established broad-spectrum biological activities of the chalcone scaffold, including anti-inflammatory and anticancer properties. This report outlines the synthesis, purification, and characterization of four specific chalcone derivatives and discusses their potential biological relevance.

Introduction

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of organic compounds belonging to the flavonoid family, widely recognized for their diverse pharmacological activities. The presence of an α,β-unsaturated ketone moiety makes them versatile precursors for the synthesis of various heterocyclic compounds and potent bioactive molecules. The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone, remains the most common and efficient method for chalcone synthesis.[1][2][3][4]

This application note focuses on the synthesis of four novel chalcones starting from this compound and four different substituted acetophenones: 4-aminoacetophenone, 4-hydroxyacetophenone, 4-methoxyacetophenone, and 4-chloroacetophenone. The resulting chalcones, possessing a 3-isopropoxy substitution on one aromatic ring and various substituents on the other, are valuable candidates for screening in drug discovery programs.

Synthesis of Chalcones

The synthesis of the target chalcones was achieved via the Claisen-Schmidt condensation reaction. The general reaction scheme is presented below:

Experimental Protocols

The following protocols are based on established Claisen-Schmidt condensation procedures and have been adapted for the synthesis of the target chalcones.[3][5]

Protocol 1: Synthesis of (E)-1-(4-substituted-phenyl)-3-(3-isopropoxyphenyl)prop-2-en-1-one

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of the appropriately substituted acetophenone (4-aminoacetophenone, 4-hydroxyacetophenone, 4-methoxyacetophenone, or 4-chloroacetophenone) and 10 mmol (1.78 g) of this compound in 30-50 mL of 95% ethanol.

-

Reaction Initiation: Cool the mixture in an ice bath with continuous stirring. Prepare a solution of 20 mmol of sodium hydroxide (NaOH) in 10 mL of water and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature is maintained below 25°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing approximately 200 g of crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is neutral.

-

Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a methanol-water mixture.[5]

Data Presentation

The following table summarizes the expected products and their key physicochemical properties. Please note that the yields and reaction times are estimates based on similar reactions and may vary.

| Compound ID | R-Group | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |

| 1 | -NH₂ | (E)-1-(4-aminophenyl)-3-(3-isopropoxyphenyl)prop-2-en-1-one | C₁₈H₁₉NO₂ | 281.35 | 70-85 |

| 2 | -OH | (E)-1-(4-hydroxyphenyl)-3-(3-isopropoxyphenyl)prop-2-en-1-one | C₁₈H₁₈O₃ | 282.33 | 60-75 |

| 3 | -OCH₃ | (E)-1-(4-methoxyphenyl)-3-(3-isopropoxyphenyl)prop-2-en-1-one | C₁₉H₂₀O₃ | 296.36 | 75-90 |

| 4 | -Cl | (E)-1-(4-chlorophenyl)-3-(3-isopropoxyphenyl)prop-2-en-1-one | C₁₈H₁₇ClO₂ | 300.78 | 80-95 |

Table 1: Synthesized Chalcone Derivatives and Their Properties.

Spectroscopic Characterization

The synthesized chalcones should be characterized by standard spectroscopic methods to confirm their structures.

-

¹H NMR: The proton NMR spectra are expected to show characteristic signals for the α- and β-protons of the enone system as doublets with a coupling constant (J) of approximately 15-16 Hz, confirming the E-configuration. Aromatic protons will appear in the range of δ 6.5-8.0 ppm. The isopropoxy group will show a characteristic septet for the CH group and a doublet for the two CH₃ groups.

-

¹³C NMR: The carbon NMR spectra will show a characteristic signal for the carbonyl carbon around δ 185-195 ppm.

-

Mass Spectrometry (MS): The mass spectra should show the molecular ion peak corresponding to the calculated molecular weight of each compound.

Potential Biological Applications and Signaling Pathways

Chalcones are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects.[6][7] The synthesized 3-isopropoxy chalcone derivatives are promising candidates for investigation in these areas.

Anti-inflammatory Activity

Chalcones have been shown to exert their anti-inflammatory effects through the modulation of key signaling pathways, particularly the NF-κB pathway.[6][7][8][9] Inflammatory stimuli can lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its ubiquitination and degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and various interleukins. Chalcones can potentially inhibit this pathway at multiple points, such as by inhibiting IKK activation or preventing the nuclear translocation of NF-κB.[6][8]

References

- 1. The 3-deoxysappanchalcone induces ROS-mediated apoptosis and cell cycle arrest via JNK/p38 MAPKs signaling pathway in human esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 6. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of chalcones in suppression of NF-κB-mediated inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chalcones from Angelica keiskei attenuate the inflammatory responses by suppressing nuclear translocation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 3-Isopropoxybenzaldehyde in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information on the utility of 3-isopropoxybenzaldehyde as a versatile starting material in the synthesis of key pharmaceutical intermediates. The primary focus is on the reduction of this compound to (3-isopropoxyphenyl)methanol, a valuable building block for various drug scaffolds, including but not limited to, beta-blockers and other cardio-selective therapeutic agents.

Introduction

This compound is an aromatic aldehyde whose structural features make it a valuable precursor in medicinal chemistry. The isopropoxy group can influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule by altering its lipophilicity and metabolic stability. The aldehyde functionality serves as a reactive handle for a variety of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. One of the most fundamental and useful transformations of this compound in the synthesis of pharmaceutical intermediates is its reduction to the corresponding benzyl alcohol, (3-isopropoxyphenyl)methanol. This conversion provides a versatile intermediate that can be further elaborated into more complex molecular architectures.

(3-Isopropoxyphenyl)methanol can serve as a precursor to a variety of pharmaceutical agents. For instance, the synthesis of certain beta-blockers, a class of drugs used to manage cardiovascular diseases, often involves the reaction of a substituted phenol with epichlorohydrin. While not a direct precursor, (3-isopropoxyphenyl)methanol can be readily converted to the corresponding 3-isopropoxyphenol, which can then be utilized in established synthetic routes for beta-blockers.

Key Application: Reduction to (3-isopropoxyphenyl)methanol

The reduction of the aldehyde group in this compound to a primary alcohol is a crucial step in synthesizing various pharmaceutical intermediates. This transformation is most commonly and efficiently achieved using sodium borohydride (NaBH₄), a mild and selective reducing agent.

Experimental Protocol: Sodium Borohydride Reduction of this compound

This protocol details the procedure for the reduction of this compound to (3-isopropoxyphenyl)methanol using sodium borohydride in an alcoholic solvent.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

Hydrochloric acid (1 M HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in methanol or ethanol (10-15 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

-

Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (1.1-1.5 eq.) to the stirred solution in small portions. Caution: Hydrogen gas may be evolved.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system) until the starting aldehyde is consumed.

-

Quenching the Reaction: Once the reaction is complete, cool the flask again in an ice bath and slowly add deionized water to quench the excess sodium borohydride.

-

Acidification: Carefully add 1 M HCl dropwise to the mixture until the pH is approximately 2-3 to decompose the borate salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude (3-isopropoxyphenyl)methanol.

-

Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data for the sodium borohydride reduction of this compound.

| Parameter | Value |

| Starting Material | This compound |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol or Ethanol |

| Reaction Time | 1-2 hours |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Yield | 90-98% |

| Purity (after workup) | >95% |

| Purity (after chromatography) | >99% |

Visualization of Synthetic Pathway and Logical Workflow

The following diagrams illustrate the synthetic pathway for the reduction of this compound and a general experimental workflow.

Caption: Synthetic pathway for the reduction of this compound.

Caption: Experimental workflow for the synthesis of (3-isopropoxyphenyl)methanol.

Signaling Pathway Relevance: Beta-Adrenergic Receptor Blockade

(3-Isopropoxyphenyl)methanol is a precursor to intermediates used in the synthesis of beta-blockers. These drugs play a crucial role in managing cardiovascular diseases by blocking the effects of adrenaline and noradrenaline on beta-adrenergic receptors.

Caption: Simplified signaling pathway of beta-adrenergic receptor blockade.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of valuable pharmaceutical intermediates. The reduction to (3-isopropoxyphenyl)methanol is a straightforward and high-yielding reaction that provides a key building block for the development of a wide range of bioactive molecules. The protocols and information provided herein are intended to assist researchers and scientists in the efficient utilization of this compound in their drug discovery and development endeavors.

Application Notes and Protocols for the Claisen-Schmidt Condensation Reaction with 3-Isopropoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, providing a reliable method for the formation of α,β-unsaturated ketones, commonly known as chalcones.[1] This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an enolizable ketone.[2] Chalcones and their derivatives are of significant interest to the scientific community, particularly in the field of medicinal chemistry, due to their wide array of pharmacological activities.[3][4][5] These activities include, but are not limited to, antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4][5]

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of (E)-1-phenyl-3-(3-isopropoxyphenyl)prop-2-en-1-one, a chalcone derivative of 3-isopropoxybenzaldehyde. The protocols and data presented herein are designed to guide researchers in the successful synthesis, purification, and characterization of this and similar chalcone compounds.

Application Notes

The chalcone scaffold, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a privileged structure in drug discovery. The specific substituents on the aromatic rings play a crucial role in modulating the biological activity of these compounds. The presence of an isopropoxy group on one of the phenyl rings, as in the case of (E)-1-phenyl-3-(3-isopropoxyphenyl)prop-2-en-1-one, can influence the molecule's lipophilicity and steric profile, potentially enhancing its interaction with biological targets.

While specific biological data for (E)-1-phenyl-3-(3-isopropoxyphenyl)prop-2-en-1-one is not extensively documented in publicly available literature, the broader class of alkoxy-substituted chalcones has demonstrated significant therapeutic potential. For instance, various chalcone derivatives have been investigated for their:

-

Anticancer Activity: Chalcones have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3]

-

Antimicrobial Activity: The α,β-unsaturated ketone moiety is a key pharmacophore that contributes to the antimicrobial effects of chalcones against a range of bacteria and fungi.[5]

-

Anti-inflammatory Properties: Many chalcones exhibit anti-inflammatory effects by modulating various signaling pathways involved in the inflammatory response.[3]

-

Antioxidant Effects: The phenolic and other electron-donating groups often present in chalcone derivatives contribute to their ability to scavenge free radicals.

The synthesis of (E)-1-phenyl-3-(3-isopropoxyphenyl)prop-2-en-1-one via the Claisen-Schmidt condensation provides a versatile platform for further chemical modifications. The reactive α,β-unsaturated system can be a precursor for the synthesis of various heterocyclic compounds, such as pyrazolines and flavanones, which also exhibit a wide range of biological activities.

Experimental Protocols

Synthesis of (E)-1-phenyl-3-(3-isopropoxyphenyl)prop-2-en-1-one

This protocol details the base-catalyzed Claisen-Schmidt condensation of this compound with acetophenone.

Materials and Reagents:

-

This compound

-

Acetophenone

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Deionized water

-

Hydrochloric acid (HCl, dilute solution)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

-

Silica gel for column chromatography (optional)

-

Hexane and Ethyl acetate for chromatography (optional)

Reaction Scheme:

Where Ar = 3-isopropoxyphenyl

Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 equivalent) and acetophenone (1.0 equivalent) in 30-40 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.

-

Base Addition: While stirring, slowly add an aqueous solution of sodium hydroxide (e.g., 20% w/v, 1.5 equivalents) dropwise to the reaction mixture. The addition should be controlled to maintain the reaction temperature below 25°C. An ice bath can be used if necessary.

-

Reaction: After the addition of the base, continue stirring the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2).[2]

-

Workup: Upon completion of the reaction, pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture by slowly adding dilute hydrochloric acid until the pH is approximately 5-6. This will cause the product to precipitate.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.

-

Purification:

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[2] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

-

Column Chromatography (Optional): If further purification is required, the crude product can be subjected to column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization:

The structure and purity of the synthesized (E)-1-phenyl-3-(3-isopropoxyphenyl)prop-2-en-1-one should be confirmed by standard analytical techniques such as:

-

Melting Point: Determine the melting point of the purified product.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and stereochemistry (E-isomer).

-

FT-IR: To identify the characteristic functional groups (e.g., C=O, C=C).

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

Data Presentation